ETHYL 5-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps. One common approach is the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to obtain the indole product
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 5-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
Uniqueness
ETHYL 5-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine and phenylsulfanyl groups, in particular, contribute to its potential therapeutic applications and reactivity.
Properties
Molecular Formula |
C24H28N2O4S |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1-methyl-4-(morpholin-4-ylmethyl)-2-(phenylsulfanylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H28N2O4S/c1-3-30-24(28)23-20(16-31-17-7-5-4-6-8-17)25(2)19-9-10-21(27)18(22(19)23)15-26-11-13-29-14-12-26/h4-10,27H,3,11-16H2,1-2H3 |
InChI Key |
MOYCVQNAQRFXAY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C)CSC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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